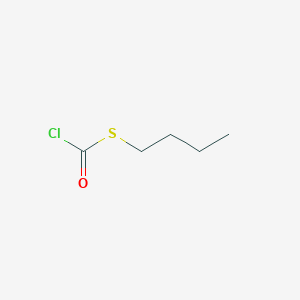![molecular formula C42H18 B086863 Hexabenzo[bc,ef,hi,kl,no,qr]coronene CAS No. 190-24-9](/img/structure/B86863.png)
Hexabenzo[bc,ef,hi,kl,no,qr]coronene
説明
Hexabenzo[bc,ef,hi,kl,no,qr]coronene, also known as Hexa-peri-hexabenzocoronene (HBC), is a planar polycyclic aromatic hydrocarbon (PAH) with the molecular formula C42H18 . It consists of a central benzene ring surrounded first by six more benzene rings to form coronene, which in turn is surrounded by six additional benzenes for a total of 13 rings .
Synthesis Analysis
The organic synthesis of Hexabenzo[bc,ef,hi,kl,no,qr]coronene starts with an Aldol condensation reaction of dibenzyl ketone with a benzil derivative to give a substituted cyclopentadienone. A Diels–Alder reaction with alkyne and subsequent expulsion of carbon monoxide gives a hexaphenylbenzene . Another method involves the cyclodehydrogenation of hexaphenylbenzene .Molecular Structure Analysis
The molecular structure of Hexabenzo[bc,ef,hi,kl,no,qr]coronene can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
Hexabenzo[bc,ef,hi,kl,no,qr]coronene has a molecular weight of 522.5923 . It has a density of 1.6±0.1 g/cm3 . Its molar refractivity is 196.5±0.3 cm3 . It has a polarizability of 77.9±0.5 10-24 cm3 . Its surface tension is 111.0±3.0 dyne/cm . Its molar volume is 320.0±3.0 cm3 .科学的研究の応用
Molecular Structure and Properties
Hexabenzo[bc,ef,hi,kl,no,qr]coronene, also known as HBC, is a large polycyclic aromatic hydrocarbon (PAH) that contains up to 42 carbon atoms . It has a molecular weight of 522.5923 . The study of its structure and properties is crucial in understanding its various applications .
Synthesis and Crystal Packing
HBC is synthesized through the oxidative cyclodehydrogenation of oligophenylene precursors . This reaction occurs exclusively in an intramolecular fashion without the formation of organic side products . The effect of heat treatment and sublimation on the morphology and crystal structure of HBC has been studied using X-Ray diffraction, selected area electron diffraction, and low-dose high-resolution electron microscopy .
Supramolecular Electronics
Various hexabenzocoronenes, including HBC, have been investigated in supramolecular electronics . They are known to self-assemble into a columnar phase . One derivative of HBC forms carbon nanotubes with interesting electrical properties .
Biomolecule-Ligand Complexes
HBC can be used in the study of biomolecule:ligand complexes . This involves the interaction of HBC with various biomolecules, which can provide valuable insights into the structure and function of these biomolecules .
Free Energy Calculations
HBC can be used in free energy calculations . These calculations are crucial in various fields of research, including thermodynamics and statistical mechanics .
Structure-Based Drug Design
HBC can be used in structure-based drug design . This involves the use of the molecular structure of HBC to design new drugs with desired properties .
Refinement of X-Ray Crystal Complexes
HBC can be used in the refinement of X-ray crystal complexes . This involves the use of HBC to improve the quality and accuracy of X-ray crystallography data .
Optoelectronic Devices
Amphiphilic derivatives of HBC can self-assemble into a columnar phase, forming nanotubes with a high aspect ratio and high conductivity . These nanotubes are ideal electron transport materials and can be used to manufacture optoelectronic devices .
Safety and Hazards
作用機序
Target of Action
Hexabenzo[bc,ef,hi,kl,no,qr]coronene, commonly referred to as Hexabenzocoronene, is a polycyclic aromatic hydrocarbon (PAH) composed of a coronene core with six additional benzene rings . It primarily targets organic materials, where it is used as an intermediate . It has also been shown to interact with amino functionalized polysiloxanes .
Mode of Action
Hexabenzocoronene interacts with its targets through complexation, a process where molecules combine to form a complex . For instance, a carboxylate functionalized hexabenzocoronene can complex with an amino functionalized polysiloxane to form a polymeric complex .
Biochemical Pathways
It’s known that the compound can form highly ordered discotic columnar liquid crystalline structures . These structures could potentially influence various biochemical pathways, particularly those involving cell signaling and communication.
Result of Action
The primary result of Hexabenzocoronene’s action is the formation of highly ordered discotic columnar liquid crystalline structures . These structures have a high aspect ratio and electrical conductivity, making them ideal electron transport materials . They can be used in the fabrication of optoelectronic devices .
Action Environment
The action of Hexabenzocoronene can be influenced by various environmental factors. For instance, the formation of its liquid crystalline structures can be affected by temperature and the presence of other molecules . Additionally, the compound’s stability and efficacy can be influenced by factors such as pH and the presence of oxidizing or reducing agents.
特性
IUPAC Name |
tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1(42),2,4(41),5,7,9(14),10,12,15,17,19,21,23,25,27,29,31(36),32,34,37,39-henicosaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H18/c1-7-19-21-9-2-11-23-25-13-4-15-27-29-17-6-18-30-28-16-5-14-26-24-12-3-10-22-20(8-1)31(19)37-38(32(21)23)40(34(25)27)42(36(29)30)41(35(26)28)39(37)33(22)24/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJZBYVRLJZOOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C=CC=C4C3=C5C6=C2C(=C1)C7=C8C6=C9C1=C(C8=CC=C7)C=CC=C1C1=CC=CC2=C1C9=C5C1=C4C=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172446 | |
| Record name | Hexabenzocoronene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexabenzo[bc,ef,hi,kl,no,qr]coronene | |
CAS RN |
190-24-9 | |
| Record name | Hexabenzo[bc,ef,hi,kl,no,qr]coronene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=190-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexabenzocoronene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC91579 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91579 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexabenzocoronene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HEXABENZOCORONENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TZ95D8GP4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















